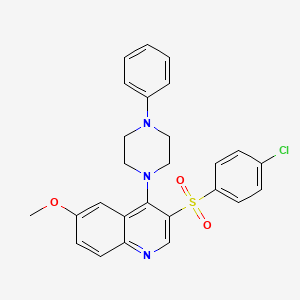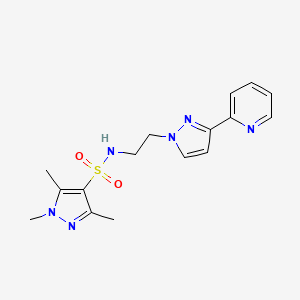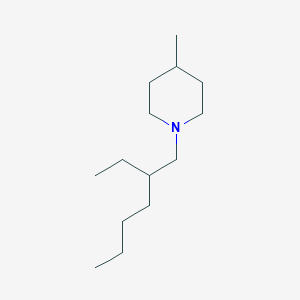
1-(2-Ethyl-hexyl)-4-methyl-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Ethylhexyl acrylate” is a colorless liquid acrylate used in the making of paints, plastics, and adhesives . It has an odor that has been variously described as pleasant or acrid and musty . “Ethylhexylglycerin” or “octoxyglycerin”, is a glyceryl ether that is commonly used as part of a preservative system in cosmetic preparations .
Synthesis Analysis
A method for producing “Ethylhexylglycerin” involves stirring 2-ethylhexyl glycidyl ether, water, an organic solvent, and a catalyst; reacting the resulting mixture with stirring at 80 to 120 °C for 15 to 25 hours to synthesize ethylhexyl glycerin .
Molecular Structure Analysis
The molecular structure of “2-Ethylhexyl acrylate” and “1-Hexanol, 2-ethyl-” can be viewed using Java or Javascript .
Chemical Reactions Analysis
Poly (2-ethylhexyl acrylate) can be prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization, and conventional free radical polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “2-Ethylhexyl acrylate” has a boiling point of 180 to 186 °C . The density of “2-Ethylhexanol” at 20 °C is 0.832 - 0.834 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structures
- The study by Kuleshova & Khrustalev (2000) examined the molecular and crystal structures of hydroxy derivatives of hydropyridine, including compounds similar to "1-(2-Ethyl-hexyl)-4-methyl-piperidine". This research highlighted the role of intramolecular and intermolecular hydrogen bonds in molecular packing.
Synthesis and Molecular Structure Analysis
- A research by Khan et al. (2013) focused on the synthesis and molecular structure of compounds similar to "1-(2-Ethyl-hexyl)-4-methyl-piperidine". The study revealed how molecular structures form hydrogen-bonded dimers in the crystal lattice.
Biological and Pharmacological Activities
- Research by Galt et al. (1989) explored novel piperidine derivatives for their potential opiate analgesic properties, indicating the pharmacological relevance of such compounds.
Influence of Substituents and Geometry
- The influence of methyl substituents and N-oxide formation on the geometry and intermolecular interactions of piperidine derivatives was examined by Żesławska et al. (2020). This research is relevant for understanding the structural variations and their effects.
Cardiovascular Activity and Electrochemical Analysis
- The cardiovascular activity and electrochemical oxidation of certain nitriles, including those involving piperidine, were studied by Krauze et al. (2004), providing insights into the potential medical applications of these compounds.
Neuroprotective Potential
- Chenard et al. (1995) identified 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent NMDA antagonist, suggesting the neuroprotective potential of piperidine derivatives.
Anticancer Potential
- Rehman et al. (2018) explored the synthesis of new piperidine derivatives and evaluated them as anticancer agents, indicating the significance of such compounds in cancer research.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-ethylhexyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N/c1-4-6-7-14(5-2)12-15-10-8-13(3)9-11-15/h13-14H,4-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQVKFGCSLQYIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CCC(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-hexyl)-4-methyl-piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2401059.png)

![N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401062.png)

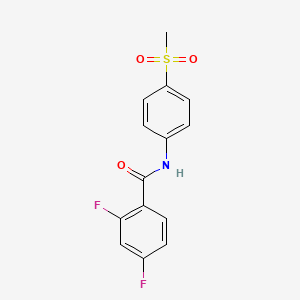
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)
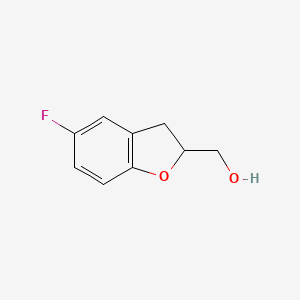
![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)
